molecular formula C28H22O8 B2415334 ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate CAS No. 672268-42-7

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate

Cat. No.: B2415334
CAS No.: 672268-42-7
M. Wt: 486.476
InChI Key: JNHAFFVDUKOONA-UHFFFAOYSA-N
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Description

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzodioxin moiety, which is a structural motif found in various bioactive molecules.

Preparation Methods

The synthesis of ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate involves several steps. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a chromene derivative. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenacyloxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes or receptors, modulating their activity. The chromene core may also participate in binding interactions, influencing various biological pathways. These interactions can lead to the compound’s observed biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-7-phenacyloxychromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O8/c1-2-32-28(31)27-25(18-8-11-22-24(14-18)34-13-12-33-22)26(30)20-10-9-19(15-23(20)36-27)35-16-21(29)17-6-4-3-5-7-17/h3-11,14-15H,2,12-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHAFFVDUKOONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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